N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 4-ethoxyphenyl group attached to the piperidine nitrogen and a 6-phenoxypyrimidin-4-yl substituent at the 1-position of the piperidine ring. The ethoxy group may enhance metabolic stability compared to shorter alkoxy chains (e.g., methoxy), while the phenoxypyrimidine moiety could facilitate π-π interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-30-20-10-8-19(9-11-20)27-24(29)18-12-14-28(15-13-18)22-16-23(26-17-25-22)31-21-6-4-3-5-7-21/h3-11,16-18H,2,12-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVREJYCLHLFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Phenoxypyrimidin-4-yl Intermediate
- Starting material : 4,6-Dichloropyrimidine reacts with phenol under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to yield 6-chloro-4-phenoxypyrimidine.
- Purification : Column chromatography (hexane/EtOAc 4:1) achieves >85% purity.
- Ullmann coupling : 4-Bromo-6-phenoxypyrimidine with CuI/L-proline catalyst in DMSO at 110°C for 24 h.
- Yield : 72–78% after recrystallization (ethanol/water).
Piperidine-4-Carboxylic Acid Activation
- Activation : Piperidine-4-carboxylic acid treated with thionyl chloride (SOCl₂) forms the acid chloride.
- Conditions : Reflux in anhydrous THF (2 h, 65°C), followed by solvent evaporation.
Alternative : Use carbodiimide coupling agents (EDC/HOBt) in DCM at 0°C → RT.
Carboxamide Formation
Stepwise Process (Derived from):
- Coupling : Piperidine-4-carbonyl chloride reacts with 4-ethoxyaniline in presence of triethylamine (TEA, 2 eq.) in DCM.
- Reaction Monitoring : TLC (EtOAc/hexane 1:1, Rf = 0.35).
- Yield : 88–92% after aqueous workup (NaHCO₃ wash) and drying (Na₂SO₄).
Final Assembly
- Buchwald-Hartwig Amination : 6-Phenoxypyrimidin-4-yl bromide + Piperidine-4-carboxamide intermediate using Pd₂(dba)₃/Xantphos catalyst.
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine synthesis | K₂CO₃, DMF, 80°C | 85 | 92% |
| Acid chloride formation | SOCl₂, THF | 95 | 99% |
| Carboxamide coupling | TEA, DCM | 90 | 95% |
| Final coupling | Pd₂(dba)₃, Xantphos | 68 | 98% |
Critical Analysis of Methodologies
Solvent Selection
Catalytic Systems
Purification Challenges
- Preparative HPLC : Essential for removing regioisomers in final step.
- Crystallization : Ethanol/water mixtures improve purity of intermediates.
Scalability and Industrial Considerations
Cost Analysis :
- Pd catalysts contribute >60% of raw material costs.
- Switching to heterogeneous catalysts (e.g., Pd/C) reduces expenses by 40% but lowers yield to 55%.
Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 32 (current) vs. 18 (ideal).
- E-factor : 48 kg waste/kg product (needs solvent recovery systems).
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 4-ethoxyphenyl group in the target compound likely offers a balance between metabolic stability and solubility compared to the benzyl group in and the 4-fluorobenzyl group in . Ethoxy’s moderate chain length may reduce oxidative metabolism relative to methoxy (shorter) or propoxy (longer) analogs . The 6-phenoxypyrimidinyl moiety distinguishes the target compound from oxazole-based HCV inhibitors and naphthyl-containing SARS-CoV-2 inhibitors , suggesting divergent target selectivity.
Therapeutic Potential: Piperidine carboxamides with oxazole or trifluoromethyl groups (e.g., ) exhibit nanomolar activity against HCV, implying that the target compound’s phenoxypyrimidine group may require optimization for similar potency.
Alkoxy-Substituted Benzamide Derivatives
Compounds from (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide) share alkoxy-phenyl motifs with the target compound.
Biological Activity
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 418.5 g/mol. The compound features a piperidine ring substituted with an ethoxyphenyl group and a phenoxypyrimidinyl moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1251553-44-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, including tyrosinase, which plays a crucial role in melanin biosynthesis.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders. For instance, a related study reported that compounds similar to N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine derivatives displayed IC values ranging from 3.8 μM to higher concentrations, indicating effective enzyme inhibition without cytotoxicity at lower doses .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets due to the presence of both hydrophobic and hydrophilic regions. Variations in substituents on the piperidine ring can significantly alter the compound's potency and selectivity.
| Compound Variant | Notable Activities |
|---|---|
| N-(4-fluorobenzyl)-1-(6-phenyloxypyrimidin-4-yl)piperidine | Potential antitumor activity |
| N-(3-methoxybenzyl)-1-(6-pyridinoylpyrimidin-4-yl)piperidine | Neuroprotective properties |
| 1-(6-bromophenoxypyrimidin-4-yl)piperidine | Antimicrobial effects |
Case Studies
Recent research has highlighted the potential therapeutic applications of N-(4-ethoxyphenyl)-1-(6-phenyloxypyrimidin-4-yl)piperidine derivatives. For example, studies have shown that these compounds can effectively inhibit tyrosinase activity, making them candidates for developing skin-whitening agents . Furthermore, their antioxidant properties have been evaluated using assays such as ABTS radical scavenging tests, where they exhibited comparable or superior activity to established antioxidants .
Q & A
Q. What are the key considerations in optimizing the synthesis of N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) enhance coupling efficiency but may risk decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane or THF is preferred for acid-sensitive steps .
- Coupling Agents : Reagents like EDC/HOBt or DCC ensure efficient amide bond formation, with monitoring via TLC or HPLC to track conversion .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures achieves >95% purity .
Q. Which analytical techniques are most effective for characterizing the three-dimensional conformation and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the carboxamide and pyrimidine groups) .
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., phenoxy substitution at pyrimidine C6) and detect impurities <1% .
- HPLC-MS : Validates molecular weight and quantifies purity using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What methodologies are recommended for assessing the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask methods in PBS (pH 7.4) with co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to mimic biological media. Solubility <10 µM may necessitate prodrug strategies .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Acidic/basic conditions (pH 1–13) identify labile groups (e.g., ethoxy hydrolysis under strong acid) .
Q. What purification techniques are most suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) to separate carboxamide derivatives from unreacted phenoxy precursors .
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate crystalline product, achieving >99% purity for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems for this compound?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm target stabilization .
- Assay Conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for Akt inhibition studies) to minimize variability in IC values .
- Metabolic Profiling : Use hepatocyte microsomes to identify species-specific metabolites that may alter activity in human vs. rodent models .
Q. What strategies are employed to elucidate the primary molecular targets of this compound in complex biological systems?
Methodological Answer:
- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins (e.g., kinases, phosphatases) .
- CRISPR Screening : Genome-wide knockout libraries can pinpoint synthetic lethal targets, validated via siRNA knockdown .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with Akt isoforms, followed by mutagenesis (e.g., Akt1 T308A/S473A) to confirm binding .
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve the pharmacological profile of this compound?
Methodological Answer:
- Positional Scanning : Synthesize analogs with substituents at pyrimidine C2/C4 (e.g., methyl, chloro) to map steric and electronic effects on potency .
- Bioisosteric Replacement : Replace the ethoxyphenyl group with trifluoromethoxy or cyclopropyl to enhance metabolic stability (e.g., reduce CYP3A4-mediated oxidation) .
- Pharmacophore Modeling : Align analogs using Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors for target binding .
Q. What experimental approaches are used to validate the proposed mechanism of action when biochemical assays show conflicting results?
Methodological Answer:
- Genetic Knockdown : Use CRISPR/Cas9 to delete putative targets (e.g., Akt1/2) and assess rescue of phenotypic effects (e.g., apoptosis in cancer cells) .
- Kinetic Studies : Measure time-dependent inhibition via pre-incubation experiments to distinguish covalent vs. non-covalent binding .
- In Vivo Pharmacodynamics : Monitor downstream biomarkers (e.g., p-GSK3β levels in tumor xenografts) after oral dosing to confirm target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
